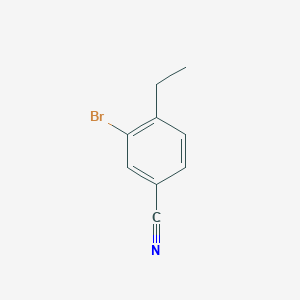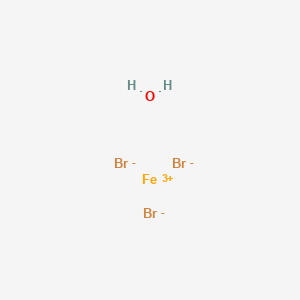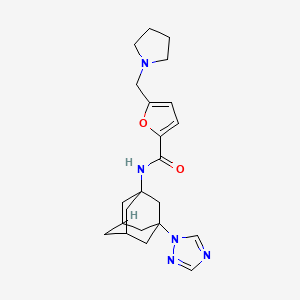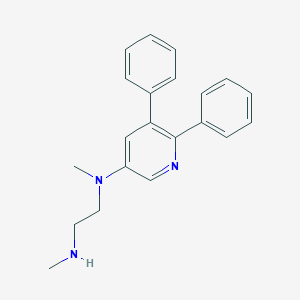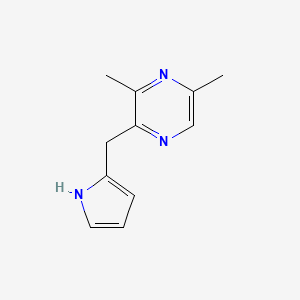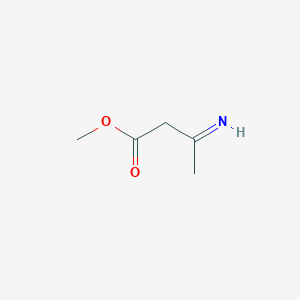
Methyl 3-iminobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its methyl ester and imine functional groups, making it a valuable intermediate in organic synthesis. It is commonly used in the preparation of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-iminobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with ammonia under controlled conditions to form the imine derivative. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under pressure. The process is optimized to maximize yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-iminobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives using reducing agents like sodium borohydride.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted imines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-iminobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 3-iminobutanoate involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and cellular processes. The compound’s reactivity allows it to participate in various biochemical pathways, influencing cellular functions and signaling mechanisms.
Comparación Con Compuestos Similares
- Methyl 3-aminobutanoate
- Methyl 3-aminocrotonate
- Methyl 3-methylbutanoate
Comparison: Methyl 3-iminobutanoate is unique due to its imine functional group, which imparts distinct reactivity compared to similar compounds like methyl 3-aminobutanoate and methyl 3-aminocrotonate. The presence of the imine group allows for specific interactions and reactions that are not possible with the corresponding amine derivatives. This uniqueness makes this compound a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
methyl 3-iminobutanoate |
InChI |
InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h6H,3H2,1-2H3 |
Clave InChI |
SNEKCFHCPSDOKH-UHFFFAOYSA-N |
SMILES canónico |
CC(=N)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
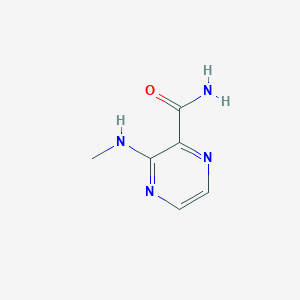
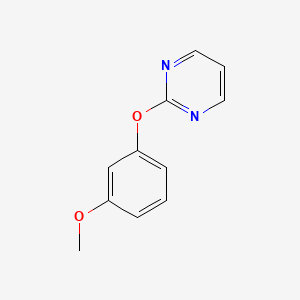
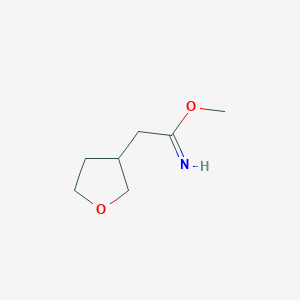
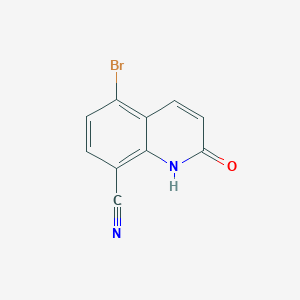
![3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine](/img/structure/B13122798.png)
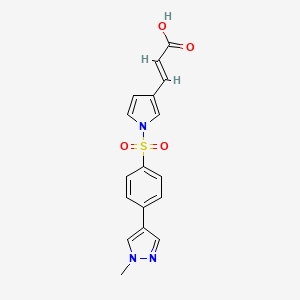
![6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)
